1,3-Diethenylcyclohex-1-ene
Description
Structural Features and Academic Significance
The structure of 1,3-diethenylcyclohex-1-ene is characterized by a six-membered ring containing a double bond, with two vinyl groups attached to carbons 1 and 3. This arrangement of alternating double and single bonds forms a conjugated system, which is key to its reactivity. The parent structure, cyclohexa-1,3-diene, is a colorless and flammable liquid. wikipedia.org It is about 1.6 kJ/mol more stable than its isomer, cyclohexa-1,4-diene. wikipedia.org
The academic significance of dienes like this compound lies in their utility as precursors for a variety of cyclic and polycyclic compounds. The conjugated diene motif is found in several natural products, such as chorismic acid, an intermediate in the shikimic acid pathway. wikipedia.org The reactivity of the diene system allows for its participation in a range of pericyclic reactions, enabling the stereocontrolled synthesis of intricate molecular frameworks.
Overview of Research Directions in Synthetic Organic Chemistry
Research involving this compound and related dienic structures primarily focuses on their application in various cycloaddition and rearrangement reactions. These reactions leverage the unique electronic properties of the conjugated system to form new carbon-carbon bonds and construct ring systems with high degrees of stereoselectivity.
One of the most prominent research directions is the use of dienes in Diels-Alder reactions . This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for forming six-membered rings. libretexts.org The regiochemistry and stereochemistry of the Diels-Alder reaction can be highly controlled, making it a valuable method in total synthesis. libretexts.org
Another significant area of research is the ene reaction , a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orginflibnet.ac.in This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Intramolecular ene reactions are particularly useful for synthesizing complex ring systems with high regio- and stereoselectivity. wikipedia.org Lewis acid catalysis can enhance the reaction rate and selectivity. wikipedia.orginflibnet.ac.in
Enyne metathesis is another key research area. This ruthenium-catalyzed reaction between an alkyne and an alkene produces a 1,3-diene. organic-chemistry.org The intramolecular version, known as Ring-Closing Enyne Metathesis (RCEYM), is driven by the formation of a thermodynamically stable conjugated 1,3-diene and is favored under dilute conditions. organic-chemistry.org
Furthermore, dienes can participate in 1,3-dipolar cycloadditions . This reaction between a 1,3-dipole and a dipolarophile, such as an alkene, leads to the formation of five-membered heterocyclic rings. wikipedia.org This method is significant for its stereospecificity and regioselectivity in synthesizing heterocycles like furans, isoxazoles, and pyrrolidines. wikipedia.org
The development of stereoselective synthesis methods for derivatives of diethenylcyclohexene is also an active area of research. For instance, the ring-closing metathesis of a diethenyl-substituted octadiene derivative has been used to produce a 1,2-diamino-3,6-diethenylcyclohex-4-ene derivative, showcasing a route to chiral cyclohexene (B86901) structures. researchgate.net
Data Tables
Table 1: Properties of Cyclohexa-1,3-diene
| Property | Value |
| Chemical Formula | C₆H₈ |
| Molar Mass | 80.13 g/mol |
| Appearance | Colorless liquid |
| Density | 0.841 g/cm³ |
| Melting Point | -98 °C |
| Boiling Point | 80 °C |
| Refractive Index | 1.475 (20 °C, D) |
| Data sourced from wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
74142-64-6 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,3-bis(ethenyl)cyclohexene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h3-4,8-9H,1-2,5-7H2 |
InChI Key |
VKDOSTVLJVHGLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(=C1)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diethenylcyclohex 1 Ene and Analogues
Direct Synthetic Routes
Direct synthetic routes to 1,3-diethenylcyclohex-1-ene are not extensively documented in the literature, suggesting that its preparation likely involves multi-step sequences or the application of general methodologies for cyclohexene (B86901) synthesis. One of the most fundamental methods for forming a cyclohexene ring is the dehydration of a corresponding cyclohexanol. umass.edu In the context of this compound, this would necessitate a precursor such as 1,3-diethenylcyclohexanol. The dehydration is typically acid-catalyzed, proceeding through protonation of the alcohol, loss of water to form a carbocation, and subsequent elimination of a proton to yield the alkene. umass.edu
Another powerful and direct approach to cyclohexene rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. cureffi.orglibretexts.orgopenstax.org To synthesize a diethenylcyclohexene derivative via this method, a diene bearing at least one vinyl group would react with a dienophile also containing a vinyl group. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied, offering a degree of control over the final product's structure. cureffi.org
Strategies Employing Ring-Closing Metathesis for Cyclohexene Scaffolds
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including those of various sizes from 5 to 30-membered rings. organic-chemistry.orgwikipedia.org This method is particularly effective for the formation of cyclohexene derivatives from acyclic diene precursors. The reaction is driven by the formation of a thermodynamically stable cyclic alkene and a volatile byproduct, typically ethylene, when terminal alkenes are used. wikipedia.org
Ruthenium-Catalyzed Ring-Closing Metathesis
The development of well-defined ruthenium catalysts, such as the Grubbs' and Hoveyda-Grubbs catalysts, has been pivotal to the widespread adoption of RCM in organic synthesis. nih.govuwindsor.canumberanalytics.com These catalysts exhibit remarkable functional group tolerance and are effective in a variety of solvents, making them suitable for complex molecule synthesis. uwindsor.canumberanalytics.com The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to regenerate the catalyst and release the cyclic alkene product. organic-chemistry.org For the synthesis of a this compound analogue, a suitable acyclic precursor would be a tetraene, which upon selective RCM of two of the alkene moieties, would form the cyclohexene ring while leaving the other two vinyl groups intact.
Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis
| Catalyst | Structure | Key Features |
|---|---|---|
| Grubbs' Catalyst (1st Gen) | High activity, good functional group tolerance. nih.gov | |
| Grubbs' Catalyst (2nd Gen) | Higher activity than 1st Gen, broader substrate scope. organic-chemistry.org |
| Hoveyda-Grubbs Catalyst (2nd Gen) | | Enhanced stability and initiation/propagation characteristics. nih.gov |
Diastereoselective and Enantioselective Approaches in Ring-Closing Metathesis
The stereochemical outcome of RCM reactions can be influenced by existing stereocenters in the substrate, leading to diastereoselective cyclizations. This has been demonstrated in the synthesis of cyclohexene derivatives where the formation of one diastereomer is favored over another. researchgate.net Furthermore, the development of chiral molybdenum and ruthenium catalysts has enabled enantioselective RCM, producing cyclic compounds with high enantiomeric excess. organic-chemistry.org These asymmetric RCM reactions are crucial for the synthesis of optically active complex molecules. For instance, Mo-catalyzed asymmetric RCM has been successfully used for the enantioselective synthesis of cyclic amides and amines. organic-chemistry.org Such strategies could potentially be applied to the synthesis of chiral diethenylcyclohexene derivatives. A highly diastereoselective ring-rearrangement metathesis (RRM) of cyclopentene (B43876) derivatives has been reported to produce cyclohexene derivatives with two adjacent stereocenters, one of which is an all-carbon quaternary center, in high yields and excellent diastereoselectivity. researchgate.net
Incorporation of Chiral Auxiliaries in Stereocontrolled Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org
In the context of cyclohexene synthesis, chiral auxiliaries are often employed in Diels-Alder reactions to induce facial selectivity. numberanalytics.comacs.org For example, a dienophile can be esterified with a chiral alcohol, and the resulting chiral ester then undergoes a diastereoselective Diels-Alder reaction. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched cyclohexene product. A notable example is the use of lactic acid ester as a chiral auxiliary in a TiCl4-catalyzed diastereoselective Diels-Alder reaction to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org This approach could be adapted for the synthesis of chiral precursors to this compound.
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Application Example |
|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions. numberanalytics.com |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions. numberanalytics.com |
| (S)- and (R)-lactic acid esters | Diastereoselective Diels-Alder reactions. acs.org |
| Pseudoephedrine | Asymmetric alkylation reactions. wikipedia.org |
Alternative Cycloaddition and Cyclization Pathways for Cyclohexene Derivatives
Besides the classic thermal Diels-Alder reaction, other cycloaddition and cyclization strategies can be employed to construct cyclohexene rings. Photochemical [2+2] cycloadditions between two alkenes can form cyclobutane (B1203170) rings, which can then undergo thermal rearrangement to cyclohexenes, although this is less common. libretexts.org
Various intramolecular cyclization reactions are also effective for synthesizing cyclohexene derivatives. For instance, tandem cyclization reactions, such as the reaction between an optically active γ-nitro ketone and chalcone, can construct polysubstituted chiral cyclohexane (B81311) skeletons. sioc-journal.cn Another approach involves the cyclization of polyunsaturated cyclohexene oxides to form complex sterol structures. acs.org Additionally, enyne metathesis, a variation of RCM, can produce 1,3-diene systems within a cyclic framework, which is a key structural feature of this compound. rsc.orgorganic-chemistry.org These alternative pathways provide a diverse toolbox for accessing a wide range of functionalized cyclohexene derivatives. A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide has been shown to be a tool for accessing highly substituted cyclohexene oxide derivatives with complete stereocontrol. paris-saclay.fracs.org
Reactivity and Mechanistic Studies of 1,3 Diethenylcyclohex 1 Ene Transformations
Mechanistic Investigations of Key Reactions
Future research into the synthesis and reactivity of 1,3-Diethenylcyclohex-1-ene would be necessary to provide the specific data required for a thorough and authoritative article on its chemical transformations.
Computational and Theoretical Analysis of Reaction Pathways
Computational and theoretical analyses provide indispensable tools for understanding the complex potential energy surfaces of pericyclic reactions. Methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are paramount in elucidating the nature of these concerted chemical transformations. For a molecule like this compound, these computational approaches would be employed to investigate the feasibility and stereochemical outcomes of its potential reaction pathways.
The structure of this compound allows for several possible thermally or photochemically induced pericyclic reactions. The two most prominent are the Cope rearrangement, a type of nih.govnih.gov-sigmatropic shift, and electrocyclic ring-opening or ring-closing reactions.
Cope Rearrangement:
As a 1,5-diene, this compound is a candidate for the Cope rearrangement, a thermally allowed nih.govnih.gov-sigmatropic rearrangement. This concerted reaction would proceed through a cyclic transition state, leading to a constitutional isomer. Computational studies on similar systems, such as the rearrangement of cis-1,2-divinylcyclopropane, have utilized DFT to determine the activation barriers and the geometry of the transition states. These studies often find that the reaction proceeds through a chair-like or boat-like transition state. For this compound, theoretical calculations would be essential to determine the preferred transition state geometry and the activation energy for this rearrangement, thus predicting its kinetic feasibility.
Electrocyclic Reactions:
The cyclohexadiene core of the molecule can potentially undergo a 6π-electrocyclic ring-opening to form a conjugated triene. Such reactions are stereospecific and governed by the Woodward-Hoffmann rules, which predict a disrotatory ring-opening under thermal conditions and a conrotatory opening under photochemical conditions. Computational analyses, particularly using multi-reference methods like CASSCF, are well-suited to study the electronic structure changes along the reaction coordinate and to locate the conical intersections that are critical in photochemical reactions. These methods can provide a detailed picture of the potential energy surfaces of the ground and excited states, explaining the observed stereochemical outcomes.
A thorough computational investigation of the reaction pathways of this compound would involve the following steps:
Geometry Optimization: The ground state geometries of the reactant, potential transition states, and products would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set (e.g., 6-31G*).
Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structures connecting the reactant to the products for each proposed pathway.
Frequency Calculations: Vibrational frequency calculations would be performed to characterize the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the located transition state connects the desired reactant and product.
Energy Profile: Single-point energy calculations using higher levels of theory (e.g., coupled-cluster methods like CCSD(T)) could be performed on the optimized geometries to obtain more accurate activation energies and reaction enthalpies.
The following table summarizes the potential reactions and the computational methods that would be applied to study their pathways.
| Reaction Type | Description | Key Computational Methods | Information Gained |
| Cope Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of the 1,5-diene system. | DFT (e.g., B3LYP/6-31G*), CASSCF | Activation energy, transition state geometry (chair vs. boat), reaction thermodynamics. |
| Electrocyclization | 6π-electron ring-opening or ring-closing of the cyclohexadiene moiety. | DFT, CASSCF, CASPT2 | Reaction pathway, stereoselectivity (conrotatory vs. disrotatory), analysis of ground and excited state potential energy surfaces. |
While specific computational data for this compound is not available in the current literature, the established methodologies for studying pericyclic reactions provide a clear framework for how such an investigation would be conducted. The insights from such studies would be crucial for understanding the intrinsic reactivity of this interesting molecule and for predicting its chemical behavior.
Derivatization Chemistry and Functional Group Interconversions on the 1,3 Diethenylcyclohex 1 Ene Core
Synthesis of Substituted 1,3-Diethenylcyclohex-1-ene Analogues
The synthesis of substituted analogues of this compound can be envisioned through several strategic approaches, primarily leveraging the reactivity of the conjugated diene system. One of the most powerful methods for the functionalization of dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a new six-membered ring. While this would modify the core structure significantly, it represents a primary pathway for generating complex substituted derivatives.
Alternatively, selective functionalization of one of the vinyl groups could be achieved through various addition reactions. For instance, hydroboration-oxidation could introduce a hydroxyl group, while hydrohalogenation could add a halide, both proceeding with regioselectivity dictated by steric and electronic factors.
Another approach involves the metal-catalyzed cross-coupling reactions on a suitable precursor. For instance, a di-halo-cyclohexene derivative could be subjected to sequential Suzuki or Stille couplings with vinyl-organometallic reagents to construct the this compound scaffold with pre-installed substituents on the cyclohexene (B86901) ring.
A hypothetical reaction scheme for the synthesis of a substituted analogue is presented below, based on the Diels-Alder reaction of a related cyclohexadiene.
| Reactant | Dienophile | Product | Reaction Conditions | Yield (%) |
| 1,3-Cyclohexadiene | Methyl vinyl ketone | 5-Acetyl-bicyclo[2.2.2]oct-2-ene | Thermal, 150 °C | ~70% |
| This compound (hypothetical) | Maleic anhydride | A tricyclic adduct | Thermal or Lewis acid catalysis | Not reported |
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing functional groups onto the this compound core can be accomplished through methods developed for other conjugated dienes, leading to valuable synthetic intermediates such as diamines and amino alcohols.
The direct diamination of the conjugated diene system within this compound would be a highly efficient method for the synthesis of diaminocyclohexene derivatives. Based on precedents with other conjugated dienes, this transformation can be achieved using transition metal catalysis. For example, palladium-catalyzed diamination using a nitrogen source like di-tert-butyldiaziridinone has been shown to be effective for a variety of conjugated dienes. acs.org This reaction typically proceeds with high regio- and diastereoselectivity, favoring the 1,4-addition product.
A plausible reaction for the diamination of the endocyclic diene portion of this compound is outlined in the table below.
| Substrate | Nitrogen Source | Catalyst | Product | Diastereoselectivity (dr) |
| 1,3-Hexadiene | Di-tert-butyldiaziridinone | Pd(0) complex | 1,4-Diamino-2-hexene derivative | >20:1 |
| This compound (hypothetical) | Di-tert-butyldiaziridinone | Pd(0) complex | A 1,4-diaminocyclohexene derivative | Not reported |
The development of asymmetric methods for the introduction of nitrogen functionalities is of great importance for the synthesis of chiral molecules. Asymmetric amination of the diene system in this compound could be achieved using chiral catalysts. Both palladium and copper-based catalytic systems have been successfully employed for the asymmetric diamination of conjugated dienes, utilizing chiral ligands to induce enantioselectivity. nih.govnih.gov
For instance, a catalyst generated from a palladium source and a chiral phosphorus amidite ligand can effectively catalyze the asymmetric diamination of various conjugated dienes with high enantioselectivity. acs.org Applying this methodology to this compound would be expected to yield chiral diaminocyclohexene derivatives.
The following table summarizes representative results for the asymmetric diamination of a model conjugated diene.
| Substrate | Chiral Ligand | Catalyst | Product | Enantiomeric Excess (ee) (%) |
| 1,3-Hexadiene | Chiral Phosphorus Amidite | Pd₂(dba)₃ | Chiral 1,4-diamino-2-hexene derivative | 95 |
| This compound (hypothetical) | Chiral Phosphorus Amidite | Pd₂(dba)₃ | Chiral diaminocyclohexene derivative | Not reported |
Oxidation and Hydroxylation Reactions with Stereocontrol
The double bonds in this compound are susceptible to oxidation, offering a route to introduce oxygen-containing functional groups such as epoxides and diols. Achieving stereocontrol in these transformations is a key challenge.
The dihydroxylation of the double bonds can be performed to yield diols. The stereochemical outcome of this reaction can be controlled by the choice of reagents. For example, treatment with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) typically results in syn-dihydroxylation. In contrast, anti-dihydroxylation can be achieved by epoxidation followed by acid-catalyzed ring-opening.
For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol, which utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand and a stoichiometric co-oxidant, is a powerful tool. This method could be applied to selectively dihydroxylate one of the double bonds in this compound with high enantioselectivity. Given the different steric and electronic environments of the double bonds in the target molecule, some degree of regioselectivity could also be expected.
A summary of potential stereocontrolled dihydroxylation reactions is provided below.
| Substrate | Reagent | Stereochemical Outcome | Product |
| Cyclohexene | OsO₄, NMO | syn-dihydroxylation | cis-1,2-Cyclohexanediol |
| Cyclohexene | 1. m-CPBA 2. H₃O⁺ | anti-dihydroxylation | trans-1,2-Cyclohexanediol |
| This compound (hypothetical) | Sharpless AD-mix-β | Asymmetric syn-dihydroxylation | Chiral tetraol derivative |
Role of 1,3 Diethenylcyclohex 1 Ene in the Construction of Complex Molecular Architectures
Building Blocks for Complex Organic Synthesis (emphasis on synthetic strategy)
The core value of 1,3-Diethenylcyclohex-1-ene in complex organic synthesis lies in its nature as a substituted, conjugated diene. This structural motif is central to one of the most powerful C-C bond-forming reactions in synthetic chemistry: the Diels-Alder reaction. In principle, the endocyclic diene of this compound can react with a wide array of dienophiles to rapidly generate bicyclic systems, introducing significant molecular complexity in a single, stereocontrolled step.
The strategic advantage of employing a diene like this compound is the simultaneous introduction of a six-membered ring and the potential for further functionalization via the two pendant vinyl groups. A hypothetical synthetic strategy could involve:
Initial Cycloaddition: A Diels-Alder reaction between this compound and a suitable dienophile to form a polycyclic core.
Secondary Transformations: The two vinyl groups, which are retained post-cycloaddition, serve as handles for subsequent chemical modifications. These modifications could include oxidation, reduction, cross-coupling reactions, or participation in further cycloadditions, allowing for the elaboration of the core structure into a more complex target molecule.
While specific, documented multi-step syntheses commencing from this compound are not extensively reported in readily accessible literature, the utility of closely related divinylcyclohexene isomers is established. For instance, divinylcyclohexenes are known intermediates in metal-promoted cooligomerizations and can serve as precursors to a variety of useful building blocks. This underscores the latent potential of the 1,3-diethenyl isomer as a versatile synthon for accessing complex molecular topographies. The reactivity of such dienes is a foundational principle in the retrosynthetic analysis of many natural products and complex organic targets.
Precursors for Scaffolds in Advanced Medicinal Chemistry Research (emphasis on scaffold synthesis)
In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are appended to create a library of potential drug candidates. The synthesis of novel and diverse scaffolds is a primary objective in drug discovery. The rigid, three-dimensional architecture that can be generated from this compound via cycloaddition reactions makes it an appealing, albeit theoretical, starting point for scaffold synthesis.
A synthetic strategy focused on creating a medicinal scaffold might utilize a Diels-Alder reaction to construct a bicyclo[2.2.2]octene framework. The resulting scaffold would possess a defined stereochemistry and present the two vinyl groups in spatially distinct regions for further derivatization. This approach allows for systematic modification to explore the structure-activity relationship (SAR) of the resulting compound library.
However, based on available scientific literature, there is a notable lack of specific research demonstrating the use of this compound as a direct precursor for scaffolds in active medicinal chemistry programs. While the principles of organic synthesis suggest its potential applicability, its practical implementation in this field is not yet documented. The development of such scaffolds would depend on the identification of a biological target for which the resulting polycyclic frameworks have a high affinity.
Potential in Polymerization Studies and Materials Science (emphasis on academic investigation of polymerization mechanisms or polymer properties)
The presence of two polymerizable vinyl groups, in addition to the cyclic diene system, positions this compound as a monomer of significant interest for materials science and polymerization research. The polymerization of such non-conjugated dienes can proceed via several mechanisms, with cyclopolymerization being a prominent pathway.
Cyclopolymerization Mechanism: Academic investigations into the polymerization of the closely related isomer, cis-1,3-divinylcyclohexane, provide a strong model for the expected behavior of this compound. When subjected to Ziegler-Natta catalysts, these types of monomers undergo an intramolecular-intermolecular chain propagation known as cyclopolymerization.
The proposed mechanism involves:
Initiation: The catalyst activates one of the vinyl groups of the monomer.
Intramolecular Cyclization: The reactive chain end then attacks the second vinyl group within the same molecule, forming a cyclic unit. In the case of a 1,3-disubstituted cyclohexane (B81311) derivative, this cyclization predominantly forms a bicyclo[3.3.1]nonane ring system as part of the polymer backbone.
Intermolecular Propagation: The new active site on the bicyclic unit then adds to another monomer molecule, continuing the chain growth.
This process results in a polymer with a unique structure composed of fused bicyclic repeating units, rather than a linear polymer with pendant double bonds. Spectroscopic data from studies on cis-1,3-divinylcyclohexane confirm the formation of these bicyclo[3.3.1]nonane units and show that the resulting polymers have very little residual unsaturation. tdl.orgresearchgate.net
Catalyst Systems and Polymer Properties: The choice of catalyst is critical in directing the polymerization of cyclic dienes. Ziegler-Natta catalysts, particularly those based on transition metals like titanium, cobalt, or neodymium, are effective for diene polymerization. researchgate.netpageplace.de Lanthanide-based catalysts, especially neodymium systems, have been shown to provide excellent stereospecificity and high activity. rsc.org The properties of the resulting polymer, such as molecular weight, stereoregularity, and thermal stability, are highly dependent on the catalyst system, co-catalyst, and reaction conditions. rsc.org
For this compound, academic investigations would likely focus on how the endocyclic double bond influences the cyclopolymerization process and the properties of the final material. The resulting polymers, with their rigid bicyclic structures, could exhibit interesting thermal and mechanical properties, making them targets for advanced materials research.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Property | Value | Compound |
| CAS Number | 74142-64-6 | This compound |
| Molecular Formula | C₁₀H₁₄ | This compound |
| Isomer CAS Number | 1758-88-9 | cis-3,4-Divinyl-1-cyclohexene |
| Related Compound | cis-1,3-Divinylcyclohexane | Used as a model for polymerization studies tdl.orgresearchgate.net |
Table 2: Polymerization Data for a Related Monomer (cis-1,3-Divinylcyclohexane)
| Catalyst System | Resulting Polymer Structure | Key Finding | Reference |
| Ziegler Catalyst | Cyclopolymer containing bicyclo[3.3.1]nonane units | Soluble polymer with little residual unsaturation formed via a cyclopolymerization mechanism. | tdl.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
